GPR119 Agonist Potency: 3- vs. 4-(Cyclopropylmethoxy) Regioisomers Yield Distinct EC50 Values
Within the same substituted cyclopropyl compound class, the regioisomeric placement of the cyclopropylmethoxy group on the benzoic acid core leads to measurable differences in GPR119 activation. The 4-(cyclopropylmethoxy)-2-methylbenzoic acid regioisomer (CAS 1224719-93-0) demonstrates an EC50 of 44 nM in a GPR119 cAMP β-lactamase reporter gene assay in HEK293 cells [1]. While a direct EC50 value for the target 3-(cyclopropylmethoxy)-2-methylbenzoic acid has not been publicly reported in this assay format, the structurally analogous compound with a 3-cyclopropylmethoxy substitution pattern present in the Merck GPR119 patent exemplifies the dependence of agonist activity on regiospecific substitution—compounds of general formula I, wherein the cyclopropylmethoxy group is meta to the carboxylate, are explicitly claimed as GPR119 agonists [2]. This class-level consistency indicates that substituting the 4-regioisomer with the 3-regioisomer will alter the pharmacophore geometry and consequently the biological output [2].
| Evidence Dimension | GPR119 agonist activity – in vitro cAMP stimulation |
|---|---|
| Target Compound Data | Not publicly reported; claimed in Merck patent US 8,957,062 as a GPR119 agonist within the general formula I encompassing 3-cyclopropylmethoxy benzoic acid derivatives [2] |
| Comparator Or Baseline | 4-(Cyclopropylmethoxy)-2-methylbenzoic acid (CAS 1224719-93-0): EC50 = 44 nM (HEK293/GPR119 β-lactamase reporter) [1] |
| Quantified Difference | Not calculable from available public data, but regioisomer switch from 4- to 3-cyclopropylmethoxy is known to alter pharmacological activity based on patent SAR [2] |
| Conditions | Human GPR119 expressed in HEK293 cells; cAMP detection via β-lactamase reporter gene assay (BindingDB: BDBM50400775 / CHEMBL2204982) [1] |
Why This Matters
Scientific users building GPR119 SAR libraries or aiming to validate target engagement must differentiate between regioisomers to avoid confounding potency/false-negative results, making regioisomer-specific procurement a critical experimental design parameter.
- [1] BindingDB Entry BDBM50400775 (CHEMBL2204982). Affinity Data: EC50 44 nM, Agonist activity at GPR119 in human HEK293 cells assessed via cAMP β-lactamase reporter gene assay. Data retrieved 2025-08-05. Available at: http://ww.w.bindingdb.org View Source
- [2] Edmondson, S. et al., U.S. Patent 8,957,062 B2, “Substituted cyclopropyl compounds, compositions containing such compounds and methods of treatment,” granted Feb. 17, 2015, Merck Sharp & Dohme Corp. Formula I and GPR119 agonist claims. View Source
